2-Bromo-3-(2,2,2-trifluoroethyl)pyridine
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Overview
Description
2-Bromo-3-(2,2,2-trifluoroethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3N It is a pyridine derivative, characterized by the presence of a bromine atom at the second position and a trifluoroethyl group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2,2,2-trifluoroethyl)pyridine typically involves the bromination of 3-(2,2,2-trifluoroethyl)pyridine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines .
Scientific Research Applications
2-Bromo-3-(2,2,2-trifluoroethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. This can lead to interactions with enzymes, receptors, and other proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoroethyl group.
2-Bromo-5-(2,2,2-trifluoroethyl)pyridine: The trifluoroethyl group is at the fifth position instead of the third.
Uniqueness
2-Bromo-3-(2,2,2-trifluoroethyl)pyridine is unique due to the specific positioning of the trifluoroethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H5BrF3N |
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Molecular Weight |
240.02 g/mol |
IUPAC Name |
2-bromo-3-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C7H5BrF3N/c8-6-5(2-1-3-12-6)4-7(9,10)11/h1-3H,4H2 |
InChI Key |
JEYYYJKHDHLUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CC(F)(F)F |
Origin of Product |
United States |
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